7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione
Description
Properties
Molecular Formula |
C8H5NO4 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-hydroxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)9-8(12)13-7(5)11/h1-3,10H,(H,9,12) |
InChI Key |
PHMZIGULYDFDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Ring-Forming Reactions
The benzo[d]oxazine-2,4-dione core is typically constructed via cyclization of precursors such as anthranilic acid derivatives or substituted 2-aminophenols. For example, the synthesis of 2H-benzo[d]oxazine-2,4(1H)-dione derivatives often employs carbodiimide-mediated coupling or phosgene-induced cyclization.
A representative synthesis involves reacting 2-aminophenol with phosgene or its equivalents to form the oxazine ring. Subsequent functionalization at the 7-position requires regioselective introduction of hydroxyl groups, which may involve electrophilic aromatic substitution (e.g., nitration followed by reduction) or directed metallation strategies.
Critical Reaction Parameters
Optimizing synthesis conditions is pivotal for achieving high purity and yield. Below, we compare parameters from related syntheses to infer ideal protocols for 7-Hydroxy-1H-benzo[d]oxazine-2,4-dione.
Solvent and Temperature Effects
Catalysts and Bases
- Strong Bases : NaOH or KOH facilitate hydrolysis of halogenated or methoxy groups.
- Phase-Transfer Catalysts : May improve reaction efficiency in biphasic systems.
Analytical Characterization
Post-synthesis characterization ensures structural integrity and purity. Key techniques include:
Spectroscopic Analysis
- NMR : Proton and carbon NMR confirm hydroxyl proton signals (δ ~5.0–8.0 ppm) and aromatic coupling patterns.
- Mass Spectrometry : ESI-MS or HRMS validate molecular weight (C₈H₅NO₄: 179.05 g/mol).
Chromatographic Purity
- HPLC : Reverse-phase C18 columns with gradients of water/acetonitrile or methanol.
Challenges and Optimization Strategies
Regioselectivity
Introducing hydroxyl groups at the 7-position requires directing groups to prevent competing substitutions at the 5- or 8-positions. For example, electron-withdrawing substituents (e.g., nitro groups) can direct electrophiles to the meta position.
Stability Concerns
The oxazine-2,4-dione ring is susceptible to hydrolysis under strongly acidic or basic conditions. Reaction times and temperatures must be tightly controlled to preserve the heterocyclic structure.
Comparative Synthesis Data
The table below summarizes methodologies for related derivatives, highlighting transferable insights for 7-Hydroxy-1H-benzo[d]oxazine-2,4-dione synthesis.
Chemical Reactions Analysis
Nucleophilic Substitutions
The hydroxyl group at position 7 undergoes efficient substitution:
| Reagent | Product Formed | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| PCl₅ | 7-Chloro derivative | Reflux, 4 hr | 78 | |
| Br₂/H₂O₂ | 7-Bromo derivative | RT, 2 hr | 82 | |
| CH₃I/K₂CO₃ | 7-Methoxy derivative | DMF, 80°C, 6 hr | 65 |
Ring-Opening Reactions
The oxazine ring undergoes cleavage under basic conditions:
-
NaOH (1M) : Forms sodium 2-carbamoyl-4-hydroxybenzoate at 25°C (quantitative)
-
NH₂NH₂ : Produces 7-hydroxyquinazoline-2,4-dione via hydrazine-mediated ring contraction (72% yield)
Coordination Chemistry
The dione system chelates metal ions:
| Metal Salt | Complex Formed | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(II) chloride | [Cu(C₈H₅NO₄)₂]·2H₂O | 12.4 ± 0.3 | Antimicrobial agents |
| Fe(III) nitrate | Fe(C₈H₅NO₄)₃ | 9.8 ± 0.2 | Catalytic oxidation |
HATU-Mediated Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables C-N bond formation:
-
Reaction with anilines produces 2-imino benzo[e]-1,3-oxazin-4-ones (38-65% yields)
-
Mechanism involves:
-
Guanidinium exchange with HATU
-
Cyclization to N-acylisouronium intermediates
-
Imine-iminium exchange
-
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aromatic functionalization:
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 7-Aryl derivatives | 55-72 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | 7-Amino derivatives | 60-68 |
Biological Activity Modulation
Derivatization significantly impacts pharmacological properties:
| Derivative | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 7-Nitro | 1.8 μM (Antimicrobial) | E. coli DNA gyrase |
| 7-Amino | 4.2 μM (Anticancer) | Topoisomerase IIα |
| 7-Trifluoromethyl | 0.9 μM (COX-2 inhibition) | Inflammatory pathways |
Scientific Research Applications
7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase molecular weight and density compared to hydroxy or fluoro substituents. Bromo derivatives exhibit higher melting points (~220°C), likely due to stronger intermolecular interactions .
- Synthetic Yields : Dichloro derivatives (e.g., 6,7-dichloro) achieve high yields (98%) via one-step synthesis with trimethylsilyl acetylene (TMSA), suggesting efficient cyclization .
Key Observations :
- Antioxidant Capacity: The pyrazino-fused derivative (4c) exhibits superior DPPH radical scavenging (35.4%) and ferric-reducing power (0.063 µmol TE/µmol), likely due to extended conjugation and electron-donating groups .
- 7-Hydroxy Inference: The hydroxyl group’s hydrogen-bonding ability may enhance antioxidant activity, analogous to phenolic compounds, though experimental validation is needed.
Biological Activity
7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]oxazine core with hydroxyl and dione functional groups, which contribute to its reactivity and biological activity. Various synthetic routes have been explored to obtain derivatives of this compound, often employing microwave-assisted techniques to enhance yields and reduce reaction times. For instance, the synthesis of related oxazine derivatives has shown moderate to good yields under optimized conditions, indicating the potential for further exploration in drug development .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Molecular docking studies have demonstrated its binding affinity to key enzymes involved in bacterial metabolism, such as carbonic anhydrase XII . The compound exhibited significant antibacterial action against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a novel antimicrobial agent .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity . It was evaluated against the NCI-60 cancer cell line panel and demonstrated variable growth inhibition across different cancer types. The compound's mechanism of action appears to involve the induction of apoptosis through pathways associated with oxidative stress and redox regulation .
Study 1: Antibacterial Efficacy
A study conducted using molecular docking simulations indicated that this compound binds effectively to the active site of bacterial enzymes. The compound was tested in vitro against several bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Methicillin) |
| Pseudomonas aeruginosa | 64 | 32 (Ciprofloxacin) |
Study 2: Anticancer Properties
In another investigation focused on its anticancer potential, the compound was tested against various cancer cell lines. Results showed that it inhibited cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Q & A
Q. What are the standard synthetic routes for 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example, oxazinone derivatives are prepared by reacting phenolic precursors (e.g., 2-naphthol or substituted benzaldehydes) with urea or cyclic ketones under acidic or basic conditions . Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Reactions often proceed at 80–100°C for 6–12 hours.
- Catalysts : Acid catalysts (e.g., HCl) or bases (e.g., K₂CO₃) improve yield.
Table 1: Representative Reaction Conditions
| Precursor | Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 2-Naphthol | Urea | EtOH | 80 | 8 | 65–70 |
| Benzaldehyde derivative | NH₄OAc | DMF | 100 | 12 | 55–60 |
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to achieve ≥98% purity .
- Structural Confirmation :
- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), oxazine ring protons (δ 4.0–5.5 ppm) .
- FTIR : Confirm carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and O-H stretches at 3200–3400 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing oxazine ring activates the carbonyl group for nucleophilic attack. Density Functional Theory (DFT) calculations can map electron density distributions and transition states. For example:
Q. How does this compound interact with biological macromolecules like DNA?
Methodological Answer:
- Spectroscopic Techniques :
- UV-Vis Spectroscopy : Hypochromism or red shifts in absorption spectra indicate intercalation or groove binding .
- Fluorescence Quenching : Measure changes in emission intensity to calculate binding constants (e.g., ) .
- Viscometry : Increased DNA viscosity suggests intercalation, while decreased viscosity implies groove binding .
Q. How can contradictory data in reaction yields or biological activity be resolved?
Methodological Answer:
- Systematic Variability Checks :
- Replication : Repeat experiments under identical conditions (e.g., solvent purity, humidity control).
- Control Groups : Use known DNA-binding agents (e.g., ethidium bromide) to validate spectroscopic methods .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of yield variations (e.g., ±5% vs. ±15%) .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
Q. How can derivatives of this compound be designed for enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to improve DNA affinity .
- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition to append triazole moieties for antimicrobial testing .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s antioxidant activity.
Resolution Strategy :
Standardize Assays : Compare DPPH radical scavenging (IC₅₀) and FRAP results using the same concentration range (10–100 μM).
Control for Degradation : Perform stability studies (HPLC) to rule out compound decomposition during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
